molecular formula C24H27FN4O3 B2832302 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione CAS No. 924873-65-4

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Cat. No.: B2832302
CAS No.: 924873-65-4
M. Wt: 438.503
InChI Key: YZAJBQKGUZTHMP-UHFFFAOYSA-N
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Description

3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, piperazine, morpholine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 4-fluoroaniline, it can be reacted with piperazine under appropriate conditions to form 4-(4-fluorophenyl)piperazine.

    Formation of the Pyrrolidine Derivative: The pyrrolidine-2,5-dione core can be synthesized from a suitable precursor, such as succinimide, through a series of reactions.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrrolidine derivative in the presence of a coupling agent and under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological or psychiatric disorders.

Industry

In the industrial sector, it could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. It might interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-Chlorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
  • 3-(4-(4-Methylphenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione

Uniqueness

The presence of the fluorophenyl group in 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3/c25-18-1-3-19(4-2-18)26-9-11-28(12-10-26)22-17-23(30)29(24(22)31)21-7-5-20(6-8-21)27-13-15-32-16-14-27/h1-8,22H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAJBQKGUZTHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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